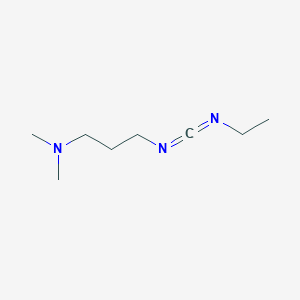

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Description

Properties

InChI |

InChI=1S/C8H17N3/c1-4-9-8-10-6-5-7-11(2)3/h4-7H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDZBCPBFSXMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865258 | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyldimethylaminopropyl carbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1892-57-5 | |

| Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldimethylaminopropyl carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5OZG6I4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length carbodiimide crosslinker pivotal to the fields of biochemistry, drug development, and biomaterials.[1] As a water-soluble reagent, EDC facilitates the formation of stable amide bonds between carboxyl groups (-COOH) and primary amines (-NH2), making it indispensable for a wide range of bioconjugation applications.[2][3] These applications include peptide synthesis, the preparation of immunoconjugates, protein crosslinking to nucleic acids, and the immobilization of biomolecules onto surfaces for assays and affinity purification.[4][5] This technical guide provides a detailed exploration of the core mechanism of EDC, reaction optimization, common protocols, and the critical role of N-hydroxysuccinimide (NHS) in enhancing conjugation efficiency.

The Core Mechanism of EDC-Mediated Amide Bond Formation

EDC functions by activating carboxyl groups, such as those on the C-termini of proteins or the side chains of aspartic and glutamic acid, to make them reactive toward nucleophilic attack by primary amines.[1] The process can be performed as a one-step or a more efficient two-step reaction.

1.1. The One-Step EDC-Only Mechanism

In the absence of stabilizing additives, EDC directly mediates the formation of an amide bond. The mechanism proceeds as follows:

-

Activation of Carboxyl Group : The carbodiimide moiety of EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][6][7]

-

Nucleophilic Attack : A primary amine in the reaction mixture directly attacks the carbonyl carbon of the O-acylisourea intermediate.[4]

-

Amide Bond Formation : This attack results in the formation of a stable amide bond between the two molecules and the release of a soluble N,N'-disubstituted urea byproduct.[7][8]

A significant drawback of this one-step method is the instability of the O-acylisourea intermediate in aqueous solutions.[7] It is highly susceptible to hydrolysis, which regenerates the original carboxyl group and releases an N-unsubstituted urea, thereby reducing the overall efficiency of the conjugation reaction.[7][9]

1.2. The Two-Step EDC/NHS Mechanism for Enhanced Efficiency

To overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is frequently included in the reaction.[2][7] This creates a more stable, amine-reactive intermediate, significantly improving coupling efficiency.[1][9]

-

Activation and NHS Ester Formation : As in the one-step process, EDC first activates the carboxyl group to form the O-acylisourea intermediate. In the presence of NHS, this intermediate immediately reacts to form a semi-stable NHS ester.[1][2]

-

Stability : This NHS ester is considerably more stable in aqueous solution than the O-acylisourea intermediate, making it less prone to hydrolysis.[7][9] This allows for a two-step procedure where the EDC and byproducts can be removed before the addition of the amine-containing molecule.[10]

-

Amine Reaction : The NHS ester then reacts efficiently with a primary amine at physiological pH to form the stable amide bond, releasing NHS.[7][11]

Key Reaction Parameters and Side Reactions

The success of an EDC/NHS coupling reaction is highly dependent on carefully controlling several parameters.[2] Failure to optimize these conditions can lead to low yields and undesirable side reactions.

| Parameter | Activation Step (EDC/NHS) | Coupling Step (Amine Reaction) | Rationale & Notes |

| Optimal pH | 4.5 – 6.0[4][7] | 7.0 – 8.5[2] | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment.[2] The subsequent reaction of the NHS-ester with primary amines is favored at neutral to slightly basic pH. |

| Recommended Buffers | MES[7] | PBS, HEPES[10] | MES (4-morpholinoethanesulfonic acid) is an excellent non-carboxyl, non-amine buffer for the activation step. Phosphate-buffered saline (PBS) is suitable for the coupling step. |

| Buffers to Avoid | Acetate, Citrate (contain carboxyls) Tris, Glycine (contain amines)[10] | Tris, Glycine (contain primary amines) | Buffers with competing carboxyl or amine groups will interfere with the reaction and significantly reduce yield.[10] |

| Molar Ratio | Excess EDC and NHS over carboxyl groups is recommended. | Typically 1:1 ratio of NHS-activated molecule to amine-containing molecule. | A molar excess of EDC/NHS drives the activation reaction to completion. Ratios must be optimized for specific applications.[12] |

2.1. Common Side Reactions

Besides the desired amide bond formation, several side reactions can occur, particularly if conditions are not optimal:

-

Hydrolysis : The primary competing reaction is the hydrolysis of the O-acylisourea intermediate, which regenerates the carboxyl group and deactivates the EDC.[9] The use of NHS significantly mitigates this issue.[1]

-

N-Acylurea Formation : An excess of EDC can lead to a side reaction where the O-acylisourea intermediate rearranges to form a stable, unreactive N-acylurea byproduct.[13] This is an undesired modification of the carboxyl-containing molecule.

-

Intramolecular Crosslinking : If a molecule contains both carboxyl and amine groups (e.g., a protein), using a one-pot EDC-only method can lead to undesirable polymerization or intramolecular crosslinking.[7] The two-step EDC/NHS protocol is preferred to avoid this.[10]

Experimental Protocols

The following is a generalized two-step protocol for the covalent immobilization of a protein (e.g., an antibody) onto carboxylated magnetic beads, a common application in affinity purification and diagnostics.

3.1. Materials Required

-

Carboxylated Particles (e.g., magnetic beads)

-

Protein to be coupled (e.g., antibody)

-

Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0[12]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

EDC (FW: 191.70)

-

Sulfo-NHS (FW: 217.14)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Ethanolamine

-

Washing Buffer: PBS with 0.05% Tween-20

3.2. Experimental Procedure

-

Particle Preparation :

-

Resuspend the stock carboxylated beads.

-

Aliquot the desired amount of beads into a microcentrifuge tube.

-

Wash the beads twice with Activation Buffer to remove storage preservatives.[10] Resuspend in Activation Buffer to the original concentration.

-

-

Carboxyl Group Activation (Step 1) :

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in cold Activation Buffer immediately before use.[10]

-

Add the required amount of EDC and Sulfo-NHS to the bead suspension. A common starting point is a final concentration of 4 mM EDC and 10 mM Sulfo-NHS.[12]

-

Incubate on a rotator for 15-30 minutes at room temperature.

-

-

Washing :

-

Pellet the activated beads (using a magnet for magnetic beads) and discard the supernatant containing excess EDC, Sulfo-NHS, and byproducts.

-

Wash the beads twice with cold Coupling Buffer to remove residual activation reagents.

-

-

Protein Coupling (Step 2) :

-

Immediately resuspend the activated beads in Coupling Buffer containing the protein to be immobilized.

-

Incubate on a rotator for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Blocking :

-

Pellet the beads and discard the supernatant.

-

To quench any remaining active NHS-ester sites and prevent non-specific binding, resuspend the beads in the Quenching Solution.

-

Incubate for 30 minutes at room temperature.

-

-

Final Washes :

-

Wash the beads three times with Washing Buffer to remove uncoupled protein and quenching agent.

-

Resuspend the final conjugated beads in an appropriate storage buffer.

-

The EDC/NHS system represents a robust and versatile "zero-length" crosslinking chemistry essential for modern biological research and development.[1] Its mechanism, centered on the activation of carboxyl groups to form an amide bond with primary amines, is highly efficient when key parameters such as pH and buffer composition are carefully controlled.[7][13] The addition of NHS or Sulfo-NHS is critical for stabilizing the reactive intermediate, minimizing side reactions, and enabling a two-step protocol that is crucial for preventing unwanted polymerization of complex biomolecules.[9][10] A thorough understanding of this mechanism allows researchers to effectively design and execute conjugation strategies for applications ranging from fundamental protein interaction studies to the development of advanced diagnostics and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), a widely used zero-length crosslinker in bioconjugation and drug development. Understanding these core characteristics is crucial for the successful design and execution of experiments involving the formation of stable amide bonds.

Core Chemical Properties of EDC Hydrochloride

EDC is a water-soluble carbodiimide that facilitates the covalent linkage of carboxyl groups to primary amines.[1] Its utility in aqueous environments makes it a preferred reagent for reactions involving biomolecules such as proteins, peptides, and nucleic acids.[2][3] The hydrochloride salt form enhances its stability and solubility in water.[4]

| Property | Value | References |

| Synonyms | EDAC, EDCI, WSC | [5][6] |

| Molecular Formula | C₈H₁₇N₃ · HCl | [7] |

| Molecular Weight | 191.70 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 110-115 °C | [6][7] |

| Solubility in Water | > 200 mg/mL | [5][7][9] |

| Solubility in Organic Solvents | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | [5][8][9] |

| pKa | 3.1 | [10] |

Stability Profile of EDC

The stability of EDC and its reactive intermediate is highly dependent on the reaction conditions, particularly pH and temperature. Proper storage is also critical to maintain its activity.

pH Influence: EDC-mediated reactions are most efficient within a specific pH range. The activation of carboxyl groups is optimal under slightly acidic conditions (pH 4.0-6.0).[1][7][11] In this pH range, the carboxyl group is sufficiently protonated for reaction with EDC.[2] However, EDC itself is more stable at a neutral or higher pH, but rapidly loses activity in aqueous media at low pH by converting to a urea derivative.[12] The subsequent reaction of the activated ester with a primary amine is most efficient at a pH of 7.0-8.5.[1][13]

The key intermediate in the EDC reaction, the O-acylisourea, is highly unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group and reduces coupling efficiency.[1][2][3] This hydrolysis is more rapid at higher pH values.[2]

Temperature and Storage: For optimal stability, EDC hydrochloride should be stored desiccated at -20°C.[14][15] It is recommended to allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis.[16] Once in solution, EDC is prone to hydrolysis and should be used immediately.[17] EDC reactions are often performed at room temperature; however, lower temperatures can be used to slow the rate of hydrolysis of the O-acylisourea intermediate.[2]

Influence of Nucleophiles: The presence of nucleophiles other than the intended primary amine can lead to side reactions and a decrease in EDC stability. For instance, buffers containing phosphate should be avoided as they can participate in side reactions.[2] MES (2-(N-morpholino)ethanesulfonic acid) buffer is often recommended for the activation step as it does not interfere with the carbodiimide chemistry.[2][18] The presence of high concentrations of nucleophiles like glycine methyl ester or ethylenediamine can significantly increase the rate of EDC loss.[19]

| Condition | Effect on Stability | References |

| Low pH (<4.0) | EDC rapidly hydrolyzes to a urea derivative. | [12] |

| Acidic pH (4.0-6.0) | Optimal for carboxyl group activation, but the O-acylisourea intermediate is unstable. | [1][7][11] |

| Neutral to Alkaline pH (>7.0) | EDC is more stable, but the O-acylisourea intermediate rapidly hydrolyzes. Favorable for amine coupling. | [1][2][12] |

| Elevated Temperature | Increases the rate of hydrolysis. | [2] |

| Aqueous Solution | Prone to hydrolysis; solutions should be freshly prepared. | [16][17] |

| Presence of Phosphate | Potential for side reactions. | [2] |

| Presence of Strong Nucleophiles | Can lead to side reactions and faster degradation of EDC. | [19] |

Reaction Mechanism and Stabilization

The fundamental principle of EDC chemistry involves the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a soluble urea byproduct.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. discofinechem.com [discofinechem.com]

- 6. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid – Wikipedia [de.wikipedia.org]

- 7. You are being redirected... [bio-world.com]

- 8. EDC - Enamine [enamine.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. covachem.com [covachem.com]

- 16. bionavis.com [bionavis.com]

- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 18. researchgate.net [researchgate.net]

- 19. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Water-Soluble Carbodiimide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of water-soluble carbodiimide chemistry, a cornerstone of bioconjugation. Focusing on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), this document delves into the core principles, reaction mechanisms, and practical applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Core Principles of Water-Soluble Carbodiimide Chemistry

Water-soluble carbodiimides, most notably EDC, are zero-length crosslinkers that facilitate the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1] This process is fundamental in covalently linking biomolecules, including proteins, peptides, and nucleic acids, to other molecules or surfaces.[2][3] The water solubility of EDC and its byproducts simplifies purification, making it a preferred reagent for bioconjugation in aqueous environments.[4]

The reaction can be performed as a one-pot or a two-step procedure. The efficiency and stability of the reaction are significantly enhanced by the inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4]

Mechanism of Action: EDC and the Role of NHS/Sulfo-NHS

The EDC-mediated coupling reaction proceeds through a two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

Step 1: Activation of the Carboxyl Group

EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[5][6] This initial activation step is most efficient under acidic conditions (pH 4.5-6.0).[1]

Step 2: Nucleophilic Attack and Amide Bond Formation

The O-acylisourea intermediate can then react with a primary amine, forming a stable amide bond and releasing a soluble urea byproduct. However, this intermediate is prone to hydrolysis in aqueous solutions, which regenerates the carboxyl group and reduces coupling efficiency.[5][6]

To overcome the instability of the O-acylisourea intermediate, NHS or sulfo-NHS is often added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at a physiological pH (7.2-8.5) to form the desired amide bond.[8][9]

Quantitative Data for Reaction Optimization

The success of an EDC/NHS coupling reaction is highly dependent on several quantitative parameters. The following tables summarize critical data to aid in the optimization of your conjugation protocol.

Table 1: Influence of pH on Reaction Steps and Intermediate Stability

| pH Range | Carboxyl Activation (EDC) Efficiency | Amine Coupling (to NHS-Ester) Efficiency | NHS-Ester Half-life | Remarks |

| 4.5 - 6.0 | Optimal | Slow (amines are protonated) | High | Ideal for the first step (activation) of a two-step protocol.[8] |

| 6.0 - 7.2 | Moderate | Moderate | Moderate | A common compromise for one-pot reactions.[8] |

| 7.2 - 8.0 | Suboptimal | Optimal (amines are deprotonated) | Low | Ideal for the second step (coupling) of a two-step protocol.[8] |

| > 8.5 | Poor | Very Fast | Very Low (~10 min at pH 8.6)[8] | High rate of NHS-ester hydrolysis makes this range generally unsuitable. |

Table 2: Recommended Molar Ratios of Reagents for Various Applications

| Application | Molar Ratio (Molecule-COOH : EDC : NHS) | Notes |

| General Protein-Protein Conjugation | 1 : 10 : 25 (starting point) | Optimization is often necessary. An excess of EDC can lead to protein aggregation.[3] |

| Small Molecule to Protein | 1 : 5-10 : 5-10 | The ratio depends on the number of available carboxyl groups on the small molecule. |

| Antibody-Drug Conjugate (ADC) Synthesis | 1 (linker) : 1.5 : 1.2 | A slight excess of EDC and NHS relative to the linker is common.[2][10] |

| Nanoparticle Functionalization | Varies significantly | Often requires a large excess of EDC/NHS. For PLGA NPs, 400 mM EDC and 200 mM NHS have been used.[11][12] |

Table 3: Common Buffers for EDC/NHS Chemistry

| Buffer | Recommended for | Not Recommended for | Rationale |

| MES (2-(N-morpholino)ethanesulfonic acid) | Activation Step (pH 4.5-6.0) | - | Lacks primary amines and carboxylates that would interfere with the reaction.[5][13] |

| PBS (Phosphate-Buffered Saline) | Coupling Step (pH 7.2-7.5) | Activation Step | Phosphate can sometimes reduce coupling efficiency but can be used if EDC concentration is increased.[13] |

| Borate Buffer | Coupling Step (pH > 8) | Activation Step | Useful for the amine coupling step, but be mindful of accelerated NHS-ester hydrolysis. |

| Tris, Glycine, Acetate | - | Both Steps | Contain primary amines or carboxylates that will compete with the reactants and quench the reaction.[14] |

Detailed Experimental Protocols

The following protocols provide a starting point for common applications of EDC/NHS chemistry. Optimization may be required for specific molecules and systems.

Two-Step Protein-Protein Conjugation

This protocol is designed to minimize self-conjugation of the second protein by quenching the EDC after the activation of the first protein.[15]

Materials:

-

Protein #1 (with carboxyl groups) in Activation Buffer

-

Protein #2 (with primary amine groups) in Coupling Buffer

-

EDC (this compound)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Quenching Solution: 2-Mercaptoethanol and 1 M Hydroxylamine-HCl, pH 8.5

-

Desalting Columns

Procedure:

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation. Prepare fresh solutions immediately before use.

-

Activation of Protein #1:

-

To 1 mL of Protein #1 solution (e.g., 1 mg/mL), add 0.4 mg of EDC (~2 mM final concentration) and 1.1 mg of Sulfo-NHS (~5 mM final concentration).[9]

-

Incubate for 15 minutes at room temperature.

-

-

Quenching of EDC: Add 1.4 µL of 2-mercaptoethanol (20 mM final concentration) to quench the unreacted EDC.[9]

-

Removal of Excess Reagents (Recommended): Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess crosslinker and quenching reagent.

-

Conjugation to Protein #2:

-

Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.

-

Incubate for 2 hours at room temperature.

-

-

Final Quenching: Add hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.[16]

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a drug-linker with a terminal carboxyl group to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in PBS, pH 7.4

-

Drug-Linker with a terminal -COOH group

-

EDC and NHS

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) columns

Procedure:

-

Activation of Drug-Linker:

-

Dissolve the drug-linker-COOH in anhydrous DMSO.

-

Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.[10]

-

Allow the reaction to proceed for 1 hour at room temperature to form the amine-reactive NHS ester.

-

-

Antibody Conjugation:

-

To the mAb solution (5-10 mg/mL in PBS, pH 7.4), add a 5 to 10-fold molar excess of the activated drug-linker-NHS ester solution.[10]

-

The final concentration of DMSO should not exceed 10-15% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Purification:

-

Purify the resulting ADC from the excess drug-linker and other reagents using SEC.[10]

-

Buffer exchange the ADC into a suitable formulation buffer for storage.

-

Functionalization of PLGA Nanoparticles

This protocol describes the covalent attachment of amine-containing ligands (e.g., aptamers) to the surface of carboxylated PLGA-PEG nanoparticles.[11][12]

Materials:

-

PLGA-PEG-COOH nanoparticles

-

EDC and NHS

-

Amine-terminated ligand (e.g., aptamer)

-

DNase- and RNase-free water

-

Ultrafiltration tubes

Procedure:

-

Nanoparticle Suspension: Suspend PLGA-PEG-COOH nanoparticles (10 mg/mL) in DNase- and RNase-free water.

-

Activation:

-

Add EDC (400 mM final concentration) and NHS (200 mM final concentration) to the nanoparticle suspension.[12]

-

Incubate for 20 minutes at room temperature.

-

-

Washing: Wash the nanoparticles three times with DNase- and RNase-free water using ultrafiltration to remove excess EDC and NHS.

-

Conjugation:

-

Resuspend the activated nanoparticles in water and add the amine-terminated ligand (e.g., 1 mg/mL).

-

React for 2 hours at room temperature.

-

-

Final Washing: Wash the functionalized nanoparticles three times as described in step 3 to remove unconjugated ligands.

-

Storage: Resuspend the purified nanoparticles in a suitable buffer and store at 4°C.

Troubleshooting and Side Reactions

While EDC/NHS chemistry is robust, several issues can arise. Understanding potential side reactions and troubleshooting strategies is key to successful conjugation.

Table 4: Troubleshooting Guide for EDC/NHS Coupling Reactions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | Inactive reagents (hydrolysis of EDC/NHS) | Use fresh reagents; allow vials to warm to room temperature before opening to prevent condensation.[14] |

| Suboptimal pH for activation or coupling | Use a two-step protocol with optimized buffers for each step (e.g., MES pH 5-6 for activation, PBS pH 7.2-8 for coupling).[8] | |

| Presence of competing nucleophiles in buffers (e.g., Tris, glycine) | Use non-amine, non-carboxylate buffers like MES and PBS.[14] | |

| Hydrolysis of NHS-ester intermediate | Perform the coupling step immediately after activation and buffer exchange. | |

| Protein Aggregation/Precipitation | High concentration of EDC | Reduce the molar excess of EDC. Perform a titration to find the optimal concentration.[17][18] |

| Uncontrolled cross-linking | Ensure timely and effective quenching of the reaction. | |

| Protein instability in reaction buffer | Confirm protein solubility and stability in the chosen buffers before starting the reaction. |

Key Side Reactions:

-

Hydrolysis: As previously discussed, both the O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis, which is a major competing reaction that reduces yield.[14]

-

N-acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct. This side reaction is irreversible and is more likely to occur in the absence of a nucleophile like NHS or an amine.[19][20] The use of NHS and performing the reaction promptly minimizes the formation of this byproduct.

Conclusion

Water-soluble carbodiimide chemistry, particularly the EDC/NHS system, is a versatile and powerful tool for bioconjugation in research, diagnostics, and drug development. By understanding the underlying chemical principles, carefully controlling reaction parameters such as pH and molar ratios, and following optimized protocols, researchers can achieve efficient and reproducible conjugation of a wide array of biomolecules. This guide provides the foundational knowledge and practical methodologies to successfully implement this essential chemical technique.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EDC in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pivotal role of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the formation of amide bonds, a fundamental reaction in chemical synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. This document outlines the core mechanism of EDC-mediated coupling, the significance of additives, quantitative data on reaction efficiency, and detailed experimental protocols.

Core Principles: The Mechanism of EDC-Mediated Amide Bond Formation

The formation of an amide bond between a carboxylic acid and a primary amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. EDC, a water-soluble carbodiimide, is a widely used "zero-length" crosslinker for this purpose, meaning no part of the EDC molecule is incorporated into the final product.

The reaction proceeds through a critical intermediate:

-

Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in acidic conditions (pH 4.5-6.0).

-

Nucleophilic Attack by the Amine: The primary amine then attacks the carbonyl carbon of the O-acylisourea intermediate, leading to the formation of a stable amide bond and the release of a soluble N,N'-disubstituted urea byproduct.

A significant challenge with the O-acylisourea intermediate is its instability in aqueous solutions, where it can hydrolyze, regenerating the carboxylic acid, or rearrange to a stable N-acylurea, an undesired side product.

The Crucial Role of Additives: Enhancing Efficiency and Minimizing Side Reactions

To improve the efficiency of amide bond formation and suppress side reactions like hydrolysis and racemization (for chiral carboxylic acids), additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently employed.

These additives react with the O-acylisourea intermediate to form a more stable active ester (e.g., an NHS ester). This semi-stable intermediate is less susceptible to hydrolysis and reacts more efficiently with the primary amine to form the desired amide bond, typically at a pH range of 7.0-8.5. The use of water-soluble sulfo-NHS can further enhance the stability and reactivity in aqueous solutions.

Quantitative Data: A Comparative Overview of Coupling Efficiencies

The yield of EDC-mediated amide bond formation can be influenced by various factors, including the nature of the substrates, reaction conditions, and the use of additives. The following table summarizes typical reaction times and yields for different coupling agent systems.

| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Notes |

| EDC/HOBt | 1 - 12 hours | 70 - 95% | The addition of HOBt suppresses racemization and generally improves the yield. |

| DCC/HOBt | 1 - 12 hours | 75 - 98% | Highly effective but produces an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. |

| HATU/Base | 15 - 60 minutes | 85 - 99% | Considered one of the most efficient and fastest coupling reagents, particularly for sterically hindered or electron-deficient substrates. |

| HBTU/Base | 30 - 120 minutes | 80 - 98% | A very effective coupling agent with slightly longer reaction times compared to HATU. |

Mandatory Visualizations

Caption: Mechanism of EDC-mediated amide bond formation.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling in Solution Phase

This protocol is suitable for the coupling of a wide range of carboxylic acids and amines.

Materials:

-

Carboxylic acid (1.0 equivalent)

-

Amine (1.0 - 1.2 equivalents)

-

EDC·HCl (1.1 - 1.5 equivalents)

-

HOBt (1.1 - 1.5 equivalents)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., 1M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup. Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine to remove byproducts and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 2: Two-Step EDC/Sulfo-NHS Coupling of a Biomolecule to Carboxylate-Modified Particles

This protocol is often used for conjugating proteins, antibodies, or oligonucleotides to functionalized surfaces or particles. The two-step process minimizes unwanted polymerization of the biomolecule.

Materials:

-

Carboxylate-modified particles

-

Biomolecule containing a primary amine

-

EDC

-

Sulfo-NHS

-

Activation Buffer (e.g., 0.1M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., glycine or Tris buffer)

Procedure:

Step 1: Activation of Carboxylate Particles

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

-

Add the EDC and Sulfo-NHS solution to the suspension of carboxylate particles. Typical concentrations may need to be optimized for the specific application.

-

Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.

-

Wash the activated particles 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS. This can be done by centrifugation or magnetic separation.

Step 2: Coupling of the Biomolecule

-

Dissolve the biomolecule in Coupling Buffer at the desired concentration.

-

Add the biomolecule solution to the activated particle suspension.

-

Incubate the mixture at room temperature or 4°C for 2-4 hours or overnight with gentle mixing.

-

(Optional) Quench the reaction by adding a solution of glycine, ethanolamine, or hydroxylamine to a final concentration of 10-20 mM to block any unreacted NHS-ester sites.

-

Wash the particles to remove unreacted biomolecules and byproducts.

Protocol 3: High-Yield Amide Coupling of an Electron-Rich Aniline using EDC/DMAP/HOBt

This protocol is adapted for amines that may be less reactive.

Materials:

-

Carboxylic acid (1.0 equivalent)

-

Electron-rich amine (1.0 equivalent)

-

EDC (1.0 equivalent)

-

4-Dimethylaminopyridine (DMAP) (1.0 equivalent)

-

HOBt (0.1 equivalent)

-

Acetonitrile

-

Standard workup reagents

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in acetonitrile (0.2 M), add the electron-rich amine (1.0 equiv), EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

EDC is a versatile and indispensable reagent for amide bond formation in a wide range of applications, from peptide synthesis to the creation of complex bioconjugates. Its water-solubility and the ease of removal of its byproduct make it a preferred choice over other carbodiimides like DCC. The strategic use of additives such as NHS or HOBt is critical for optimizing reaction yields, minimizing side reactions, and preserving the stereochemical integrity of chiral molecules. By understanding the underlying mechanism and carefully selecting reaction conditions and protocols, researchers can effectively leverage EDC to achieve their synthetic goals.

An In-depth Technical Guide to EDC-Mediated Carboxyl Group Activation for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry for the activation of carboxyl groups, a cornerstone technique in bioconjugation. We will delve into the core principles, reaction mechanisms, optimization strategies, and detailed experimental protocols. This document is intended to serve as a practical resource for professionals in research and drug development who employ EDC-mediated coupling for creating stable amide bonds between molecules.

Core Principles of EDC Chemistry

EDC is a zero-length crosslinker, meaning it facilitates the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage.[1] The reaction proceeds through the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[2]

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often used.[2] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[2] This semi-stable intermediate is less susceptible to hydrolysis and can be purified and stored for a short period before reacting with the amine-containing molecule.[3] The subsequent reaction of the NHS ester with a primary amine to form a stable amide bond is most efficient at a pH range of 7.0-8.5.[3]

Reaction Mechanism and Side Reactions

The EDC/NHS coupling reaction is a two-step process that can be performed in a single pot. The primary pathway leads to the desired amide bond formation, but side reactions can occur, impacting the overall yield and purity of the conjugate.

Main Reaction Pathway

The activation of a carboxyl group with EDC followed by stabilization with NHS and subsequent reaction with a primary amine is the desired pathway for efficient amide bond formation.

Competing Side Reactions

Several side reactions can compete with the desired amide bond formation, leading to reduced yield and the formation of byproducts.

Data Presentation: Optimizing Reaction Conditions

The success of an EDC/NHS coupling reaction is contingent on several critical parameters. Careful optimization of these factors is essential to maximize yield and preserve the biological activity of the conjugated molecules.

Key Reaction Parameters

| Parameter | Optimal Range/Value | Rationale & Considerations |

| pH (Activation Step) | 4.5 - 6.0 | Promotes the formation of the O-acylisourea intermediate. MES buffer is commonly used as it lacks amines and carboxyls that could interfere with the reaction.[4] |

| pH (Coupling Step) | 7.0 - 8.5 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. Phosphate-buffered saline (PBS) is a suitable buffer for this step.[3] |

| Temperature | Room Temperature (20-25°C) | A good compromise for reaction rate and stability of the NHS-ester. Lower temperatures (4°C) can be used to slow down hydrolysis and are often employed for overnight reactions.[5] |

| Molar Ratio (Carboxyl:EDC:NHS) | 1:2:5 to 1:10:25 | An excess of EDC and NHS is often used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.[6] |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester at room temperature.[5] |

| Reaction Time (Coupling) | 1 - 4 hours at RT or overnight at 4°C | The duration depends on the reactivity of the amine and the stability of the NHS ester.[3] |

Stability of Reactive Intermediates

| Intermediate | Half-life | Considerations |

| O-acylisourea | Seconds to minutes in aqueous solution | Highly unstable and prone to rapid hydrolysis, necessitating the prompt addition of NHS or the amine nucleophile.[3] |

| NHS ester | 10 minutes to a few hours at neutral pH | More stable than the O-acylisourea intermediate, allowing for a more controlled reaction with the amine. The hydrolysis rate increases significantly with pH.[3] |

Typical Conjugation Yields

| Method | Typical Yield | Factors Influencing Yield |

| EDC/NHS Coupling | 40 - 75% | Highly sensitive to reaction conditions such as pH, buffer composition, and the specific molecules being conjugated.[3] |

| Pre-activated NHS Esters | 60 - 90% (for the coupling step) | Generally offer higher yields in the final coupling step due to the use of a purified intermediate.[3] |

Experimental Protocols

Detailed and optimized protocols are critical for successful and reproducible bioconjugation. Below are generalized methodologies for one-step and two-step EDC/NHS coupling reactions.

One-Step EDC/NHS Coupling Protocol

This method is simpler as both activation and coupling occur in the same reaction mixture.

Methodology:

-

Reagent Preparation:

-

Dissolve the molecule containing the carboxyl group in MES buffer (0.1 M, pH 6.0).

-

Immediately before use, prepare fresh solutions of EDC and NHS in MES buffer.

-

-

Activation:

-

Coupling:

-

Dissolve the amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.4).

-

Add the activated carboxyl-molecule solution to the amine-molecule solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.[3]

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.[3]

-

-

Purification:

-

Remove excess reagents and byproducts to obtain the purified conjugate using a desalting column, dialysis, or size-exclusion chromatography.[7]

-

Two-Step EDC/NHS Coupling Protocol

This method provides better control and is preferred when the amine-containing molecule also has carboxyl groups that could lead to self-polymerization.

Methodology:

-

Activation of Carboxyl-Molecule:

-

Removal of Excess Reagents:

-

Immediately remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.2-7.5).

-

-

Coupling to Amine-Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the amine solution to the activated and purified carboxyl-molecule.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

-

Quenching (Optional):

-

Purification:

-

Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[7]

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Coupling Yield | Inactive EDC/NHS due to moisture. | Use fresh reagents; allow vials to equilibrate to room temperature before opening to prevent condensation.[5] |

| Suboptimal pH for activation or coupling. | Verify the pH of buffers. Use MES (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling.[5] | |

| Presence of competing nucleophiles in buffers. | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[5] | |

| Protein Precipitation/Aggregation | High concentration of EDC. | Reduce the molar excess of EDC.[8] |

| Protein instability at the reaction pH. | Ensure the reaction pH is at least 1-2 units away from the protein's isoelectric point (pI).[9] | |

| Inconsistent Results | Poor pH control. | Use high-quality buffers within their effective buffering range and verify the final reaction pH. |

| Degradation of EDC/NHS stock solutions. | Prepare EDC and NHS solutions immediately before use.[8] |

By understanding the fundamental principles, optimizing reaction conditions, and following robust protocols, researchers can effectively utilize EDC-mediated carboxyl group activation for a wide range of bioconjugation applications, from basic research to the development of novel therapeutics and diagnostics.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bioconjugation with EDC

For researchers, scientists, and drug development professionals, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a cornerstone reagent for bioconjugation. As a "zero-length" crosslinker, EDC facilitates the formation of stable amide bonds between carboxyl and amine groups, a fundamental reaction in creating complex biomolecular constructs without introducing a spacer arm.[1][2] This guide provides a detailed overview of EDC chemistry, experimental protocols, and its applications in drug development, supplemented with quantitative data and visual diagrams to elucidate the core concepts.

The Core of EDC Chemistry: Mechanism of Action

EDC is a water-soluble carbodiimide that activates carboxyl groups to make them reactive towards primary amines.[3] The process is most efficient in aqueous media and is central to numerous bioconjugation strategies, including peptide synthesis, protein modification, and surface immobilization.[1][3]

The fundamental mechanism involves a two-step process:

-

Activation of Carboxyl Groups: EDC reacts with a carboxyl group (-COOH) to form a highly reactive and unstable O-acylisourea intermediate.[4][5] This reaction is most efficient in acidic conditions, typically at a pH between 4.5 and 7.2.[6] However, EDC itself can rapidly lose its activity in low pH aqueous media by converting to a urea derivative.[7]

-

Nucleophilic Attack by Primary Amines: The O-acylisourea intermediate can then react with a primary amine (-NH2) to form a stable amide bond (-CONH-), releasing an EDC byproduct that is soluble in water and easily removed.[1]

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used in conjunction with EDC.[1] The addition of NHS creates a more stable NHS-ester intermediate, which is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.[1][8] This two-step method involving NHS is preferred for biomolecules containing both amine and carboxyl groups to minimize unwanted polymerization.[8] The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[6]

An excess of EDC can lead to an undesired side reaction, forming a stable N-acylurea, which can hinder the desired conjugation.[7]

Visualizing the EDC/NHS Conjugation Pathway

The following diagram illustrates the chemical transformations during EDC/NHS-mediated bioconjugation.

Quantitative Data on EDC Bioconjugation

The efficiency of EDC/NHS conjugation can be influenced by several factors, including the specific molecules being conjugated, buffer conditions, pH, and reagent concentrations. While yields are highly substrate and condition-dependent, the following table summarizes representative data from various studies.[9]

| Parameter | EDC/NHS Coupling | Pre-activated NHS Ester | Notes |

| Typical Conjugation Yield | 40-75% | 60-90% (for the coupling step) | Yields for EDC/NHS can be variable. One study showed an NHS-ester yield of approximately 45%, leading to about 70% amidation.[9] |

| Reaction Time | 1-4 hours | 1-2 hours | The activation step with EDC/NHS typically takes 15-30 minutes. |

| pH for Activation | 4.5 - 7.2 | N/A | The activation of carboxyl groups with EDC is most efficient in this pH range.[6] |

| pH for Coupling | 7.0 - 8.0 | 7.0 - 8.0 | The reaction of NHS-esters with primary amines is most efficient at a slightly alkaline pH.[6] |

A study on conjugating HIV-1 envelope trimers to liposomes found that conjugation efficiency increased and plateaued at around 100% with a 25-fold molar excess of EDC over the accessible carboxyl groups.[10] Another study investigating antibody conjugation in microfluidic channels suggested that a 5 mM concentration of EDC is sufficient to complete the reaction within 1 hour, and higher concentrations could lead to overexposure to chemicals.[11]

Experimental Protocols: A Step-by-Step Guide

Below are detailed methodologies for key experiments involving EDC/NHS bioconjugation.

Two-Step Protocol for Coupling Biomolecules to Carboxylate Particles

This method is ideal for conjugating proteins, antibodies, or oligonucleotides to carboxylated micro- or nanoparticles.[8] The two-step process minimizes self-conjugation of the biomolecule.[8]

Materials:

-

Carboxylated Particles

-

Target Biomolecule (with primary amines)

-

Activation Buffer: 50 mM MES, pH 6.0[8]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: Ethanolamine, Tris, or glycine[8]

-

Washing Buffer: PBS with 0.05% Tween-20[8]

-

Storage Buffer: Appropriate buffer with a preservative (e.g., PBS with 0.02% sodium azide)[8]

Procedure:

-

Particle Preparation: Wash the carboxylated particles with Activation Buffer to remove any preservatives.

-

Activation:

-

Resuspend the particles in Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use, as EDC is prone to hydrolysis.[8]

-

Add the EDC and Sulfo-NHS solutions to the particle suspension. Typical concentrations may need optimization.[8]

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Washing: Remove excess EDC and Sulfo-NHS by washing the activated particles 2-3 times with Coupling Buffer.[8] Centrifugation or magnetic separation can be used.[8]

-

Conjugation:

-

Prepare a solution of the target biomolecule in Coupling Buffer.

-

Add the biomolecule solution to the activated particle suspension.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

-

Quenching: Add the Quenching Solution to block any unreacted NHS-esters.

-

Final Washing: Wash the bioconjugate multiple times with Washing Buffer to remove unbound biomolecule and quenching agent.[8]

-

Storage: Resuspend the final bioconjugate in an appropriate Storage Buffer.[8]

General Protocol for Peptide Conjugation to a Carrier Protein

This protocol is commonly used for generating immunogens for antibody production.[3]

Materials:

-

Carrier Protein (e.g., BSA, KLH)

-

Peptide or Hapten (with a carboxyl group)

-

Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0[2]

-

EDC

-

Desalting Column

Procedure:

-

Preparation:

-

Dissolve the carrier protein in the Conjugation Buffer.

-

Dissolve the peptide or hapten in the Conjugation Buffer and add it to the carrier protein solution.[6]

-

-

Conjugation:

-

Purification: Purify the conjugate using a desalting column to remove excess reagents and byproducts.[6]

-

Storage: Store the purified immunogen at 4°C or -20°C.[6]

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for EDC/NHS bioconjugation.

Applications in Drug Development

EDC-mediated bioconjugation is a versatile tool in drug development with a wide range of applications.[12]

-

Antibody-Drug Conjugates (ADCs): EDC chemistry is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1]

-

Peptide and Protein Therapeutics: Peptides can be conjugated to carrier proteins to enhance their immunogenicity for vaccine development.[3]

-

Drug Delivery Systems: Bioconjugation is employed to create sophisticated drug delivery platforms, such as nanoparticles and liposomes, with targeting ligands attached to their surface.[12]

-

Biosensors and Diagnostics: Enzymes and antibodies can be immobilized onto surfaces for the development of biosensors and diagnostic assays.[1][3]

-

Tissue Engineering: Biomaterial scaffolds can be functionalized with proteins or peptides to promote cell adhesion and tissue regeneration.[3]

Logical Relationships in a Drug Delivery System

The following diagram illustrates the logical relationship between the components of a targeted drug delivery system created using EDC bioconjugation.

References

- 1. nbinno.com [nbinno.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. benchchem.com [benchchem.com]

- 10. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for EDC/NHS Coupling of Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry for the conjugation of proteins. This "zero-length" crosslinking method is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine.[1][2] This technique is widely utilized in drug development for applications such as creating antibody-drug conjugates (ADCs), immobilizing proteins on surfaces for biosensors, and preparing protein-peptide conjugates.[1][3]

The reaction proceeds through a two-step mechanism where EDC first activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2][3] The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[3][4] This semi-stable ester then efficiently reacts with a primary amine to form a covalent amide bond.[2][5]

Data Presentation: Optimizing Reaction Conditions

Successful EDC/NHS coupling is dependent on several critical parameters, including the molar ratio of reagents, pH, and reaction time. The following tables summarize key quantitative data to guide the optimization of your conjugation reaction.

Table 1: Recommended Molar Ratios of Reagents [6][7]

| Reagent | Molar Ratio (relative to Protein #1) | Purpose |

| EDC | 2 - 10 fold molar excess | Activation of the carboxyl group.[8][9] |

| NHS/Sulfo-NHS | 2 - 5 fold molar excess | Stabilization of the activated intermediate.[7][8] |

| Protein #2 (Amine-containing) | 1:1 to 1:10 (Protein #1:Protein #2) | Conjugation to the activated linker. |

Note: These ratios are a starting point and should be optimized for each specific application.[6]

Table 2: Critical Reaction Parameters [10][11]

| Parameter | Activation Step | Coupling Step |

| pH | 4.5 - 6.0 | 7.2 - 8.5 |

| Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | PBS (Phosphate-Buffered Saline) |

| Temperature | Room Temperature | Room Temperature or 4°C |

| Reaction Time | 15 - 30 minutes | 2 - 4 hours or overnight |

Note: Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the coupling reaction as they will compete with the desired reaction.[2][6]

Mandatory Visualization

Chemical Reaction Pathway

Caption: Chemical mechanism of EDC/NHS protein coupling.

Experimental Workflow

Caption: General experimental workflow for a two-step EDC/NHS coupling protocol.

Experimental Protocols

The following are detailed methodologies for performing EDC/NHS protein coupling. It is crucial to equilibrate EDC and NHS to room temperature before opening the vials as they are moisture-sensitive.[12]

Protocol 1: Two-Step EDC/NHS Coupling in Solution

This is the preferred method when the amine-containing protein also has carboxyl groups, as it minimizes self-conjugation.[11]

Materials:

-

Protein #1 (Carboxyl-containing): Dissolved in Activation Buffer.

-

Protein #2 (Amine-containing): Dissolved in Coupling Buffer.

-

EDC (this compound HCl): High purity, stored desiccated at -20°C.[2]

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS: Stored desiccated at 4°C.[2]

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[10]

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[7]

-

Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.[2]

-

Optional Quenching for EDC: 2-Mercaptoethanol.[10]

-

Desalting Columns: For buffer exchange and purification.[2]

Procedure:

-

Activation of Protein #1:

-

Removal of Excess EDC (Optional but Recommended):

-

Coupling to Protein #2:

-

Quenching the Coupling Reaction:

-

Purification of the Conjugate:

-

Remove non-reacted proteins and byproducts by size-exclusion chromatography or dialysis.

-

Protocol 2: One-Step EDC/NHS Coupling in Solution

This method is simpler but carries a higher risk of protein-protein crosslinking if both proteins contain carboxyl and amine groups. It is suitable for conjugating haptens or small molecules to a carrier protein.[10]

Materials:

-

Same as Protocol 1, but only Coupling Buffer is required.

Procedure:

-

Prepare Reaction Mixture:

-

Dissolve the carboxyl-containing molecule (Protein #1) and the amine-containing molecule (Protein #2) in Coupling Buffer.

-

-

Initiate Coupling:

-

Add EDC to a final concentration of 2-10 mM.

-

Add NHS or Sulfo-NHS to a final concentration of 5-10 mM.

-

-

Reaction:

-

Incubate for 2 hours at room temperature with gentle mixing.[10]

-

-

Quenching and Purification:

-

Follow steps 4 and 5 from Protocol 1.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive EDC/NHS due to hydrolysis. Incorrect buffer pH. Hydrolysis of NHS-ester intermediate. | Use fresh, properly stored reagents.[7] Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[7] Perform the coupling step immediately after activation.[7] |

| Protein Aggregation | High degree of conjugation. Hydrophobic interactions. | Reduce the molar ratio of EDC/NHS to the protein.[2] Include additives like arginine or Tween-20 in the buffer.[7] |

| Precipitation during reaction | Excess EDC. | Reduce the amount of EDC used.[10] |

By carefully controlling the reaction parameters and following these detailed protocols, researchers can achieve efficient and reproducible protein conjugations for a wide range of applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. covachem.com [covachem.com]

- 7. benchchem.com [benchchem.com]

- 8. Oliver Hardick, Coupling Protocols [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

Application Note & Protocol: Peptide Conjugation to Carrier Proteins using EDC

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview and experimental protocols for the conjugation of peptides to carrier proteins using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Introduction

The covalent attachment of small peptides to larger carrier proteins is a critical technique in immunology, particularly for generating a robust antibody response against haptens or synthetic peptides.[1] Peptides alone are often not immunogenic enough to elicit a strong immune reaction.[2] By conjugating them to a larger, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), or Ovalbumin (OVA), the peptide-protein conjugate can effectively stimulate the immune system to produce antibodies specific to the peptide.[1][3]

EDC is a water-soluble carbodiimide that is widely used for this purpose.[4][5] It facilitates the formation of a stable amide bond between a carboxyl group (on the peptide or protein) and a primary amine (on the corresponding partner molecule), acting as a "zero-length" crosslinker because no part of the EDC molecule is incorporated into the final conjugate.[5][6] This application note details the chemical principles, key reaction parameters, and step-by-step protocols for successful peptide-carrier protein conjugation using EDC.

Principle of EDC/NHS Chemistry

EDC-mediated conjugation is a two-step process. First, EDC activates a carboxyl group (-COOH) on either the peptide or the carrier protein to form a highly reactive and unstable O-acylisourea intermediate.[3][4][6] This intermediate can then react with a primary amine (-NH2) on the other molecule to form a stable amide bond, releasing an isourea byproduct.[7]

The primary challenge with this reaction in aqueous solutions is the instability of the O-acylisourea intermediate, which is prone to hydrolysis.[3][6] This hydrolysis regenerates the original carboxyl group and reduces conjugation efficiency. To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often included in the reaction.[5][8] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9][10] This semi-stable intermediate has a longer half-life, allowing for a more efficient and controlled reaction with the amine-containing molecule.[5]

Key Experimental Parameters

Successful conjugation depends on the careful optimization of several factors. The quantitative parameters are summarized in the tables below.

Buffer Selection and pH

The choice of buffer and pH is critical for efficient conjugation. The reaction involves two steps with different optimal pH ranges.[11]

-

Activation Step: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH of 4.5 to 6.0.[11][12]

-

Coupling Step: The reaction of the NHS ester with primary amines is most efficient at a physiological to slightly basic pH of 7.2 to 8.5.[12][13][14]

It is crucial to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as these will compete with the reaction.[11][15] MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended for the activation step, while Phosphate-Buffered Saline (PBS) is suitable for the coupling step.[11][12][16]

Molar Ratios of Reagents

The molar ratios of the peptide, carrier protein, EDC, and NHS must be optimized for each specific system. A molar excess of EDC and NHS is typically used to drive the reaction. However, excessively high concentrations of EDC can lead to protein precipitation or unwanted crosslinking.[17][18]

Reagent Preparation and Handling

EDC and NHS are moisture-sensitive and hydrolyze rapidly in aqueous solutions.[15][19] To ensure maximum activity, it is essential to:

-

Store reagents desiccated at -20°C.[11]

-

Equilibrate vials to room temperature before opening to prevent condensation.[11][15]

-

Prepare solutions immediately before use and discard any unused portion.[10][15]

Data Presentation

Table 1: Recommended Buffer Systems and pH for EDC/NHS Conjugation

| Reaction Step | Recommended Buffer | pH Range | Rationale | Incompatible Buffers |

|---|---|---|---|---|

| Activation | MES (0.1 M) | 4.5 - 6.0 | Maximizes EDC activation of carboxyl groups.[11][12] | Buffers with primary amines (Tris, Glycine) or carboxylates (Acetate).[11][15] |

| Coupling | PBS (100 mM) or Borate | 7.2 - 8.5 | Optimizes reaction between the activated ester and primary amines.[12][13] | Buffers with primary amines.[13] |

Table 2: Typical Reagent Concentrations and Molar Ratios

| Reagent | Typical Starting Concentration/Ratio | Notes |

|---|---|---|

| Carrier Protein (e.g., BSA, KLH) | 1-10 mg/mL | Concentration depends on protein solubility and desired final conjugate concentration.[7] |

| Peptide/Hapten | 2-10 fold molar excess over protein | The optimal ratio should be determined empirically.[13] |

| EDC | 2-10 fold molar excess over carboxyl groups | Prepare fresh. Higher concentrations can cause protein precipitation.[7][18] |

| NHS/sulfo-NHS | 1.2-2 fold molar excess over EDC | Stabilizes the reactive intermediate, improving efficiency. A common starting point is ~5 mM.[7][13] |

Experimental Protocols

The following are generalized one-step and two-step protocols. Optimization is often required for specific applications.

Protocol 1: One-Step Coupling of a Peptide to a Carrier Protein

This method is simpler but may result in some protein-protein polymerization. It is suitable when the peptide contains the carboxyl groups for activation.

Materials:

-

Carrier Protein (e.g., BSA, OVA, KLH)

-

Peptide containing a carboxyl group

-

Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[6]

-

EDC (FW: 191.7)[6]

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)[7]

Procedure:

-

Equilibrate EDC to room temperature before opening the vial.[7]

-

Prepare the carrier protein solution: Dissolve 2 mg of carrier protein (e.g., BSA, OVA) in 200 µL of Conjugation Buffer.[6]

-

Prepare the peptide solution: Dissolve 1-2 mg of the peptide in 500 µL of Conjugation Buffer.[6]

-

Combine the carrier protein and peptide solutions.

-

Prepare EDC solution: Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water.[6][7]

-

Add the EDC solution to the protein-peptide mixture. For BSA/OVA, add 100 µL. For KLH, add 50 µL. Note: Reduce the amount of EDC if precipitation occurs.[6][7]

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.[7]

-

Purify the conjugate by removing excess EDC and unconjugated peptide using a desalting column equilibrated with a suitable buffer (e.g., PBS).[20]

Protocol 2: Two-Step Coupling using EDC and NHS

This method minimizes self-conjugation of the amine-containing molecule (protein #2) by activating protein #1 first, quenching the EDC, and then adding protein #2.[7]